molecular formula C9H20N2 B13178706 N-Ethyl-N,2-dimethylpiperidin-3-amine

N-Ethyl-N,2-dimethylpiperidin-3-amine

Cat. No.: B13178706
M. Wt: 156.27 g/mol
InChI Key: GFXYWIMGCZJRPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-N,2-dimethylpiperidin-3-amine (CAS 1936024-56-4) is a piperidine derivative of interest in chemical and pharmaceutical research and development . This compound is characterized by the molecular formula C9H20N2 and a molecular weight of 156.27 . Piperidine scaffolds are prevalent in medicinal chemistry, and this amine serves as a versatile building block for the synthesis of more complex molecules. The supplier recommends cold-chain transportation for this product to ensure its stability . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N-ethyl-N,2-dimethylpiperidin-3-amine

InChI

InChI=1S/C9H20N2/c1-4-11(3)9-6-5-7-10-8(9)2/h8-10H,4-7H2,1-3H3

InChI Key

GFXYWIMGCZJRPP-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1CCCNC1C

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for N Ethyl N,2 Dimethylpiperidin 3 Amine

Historical Development of Synthetic Pathways for Piperidine (B6355638) Amines

The synthesis of the piperidine core has been a central theme in organic chemistry for over a century. nih.gov Initial methods, developed in the late 19th and early 20th centuries, laid the groundwork for all subsequent advancements. One of the most fundamental and enduring strategies is the hydrogenation of pyridine (B92270) derivatives. wikipedia.orgnih.gov This process, typically employing transition metal catalysts under hydrogen pressure, effectively reduces the aromatic pyridine ring to the saturated piperidine heterocycle. nih.gov

Another classical approach is the Hofmann–Löffler reaction, first reported by August Wilhelm von Hofmann in the 1880s. This intramolecular cyclization involves the photochemical or thermal decomposition of an N-halogenated amine in an acidic medium. The reaction proceeds via a nitrogen-centered radical that abstracts a hydrogen atom from a remote carbon, typically at the δ-position, leading to the formation of a pyrrolidine (B122466) or piperidine ring upon subsequent cyclization. wikipedia.org

These early methods, while effective for producing the basic piperidine scaffold, often lacked the sophistication required for precise control over substitution patterns and stereochemistry. They typically involved harsh reaction conditions and offered limited functional group tolerance, necessitating multi-step protection and deprotection sequences for more complex targets. nih.gov These foundational pathways, however, were crucial in establishing the chemical principles that would be refined and expanded upon in modern synthetic strategies.

Contemporary Approaches to Stereoselective Synthesis of N-Ethyl-N,2-dimethylpiperidin-3-amine

The synthesis of a molecule like this compound, which contains two stereocenters at the C2 and C3 positions, demands precise control over stereochemistry. Modern synthetic chemistry has risen to this challenge with a host of stereoselective methods that can dictate the three-dimensional arrangement of atoms with high fidelity.

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. For substituted piperidines, this is often achieved through cyclization reactions where the stereochemistry of one center directs the formation of the next. One powerful strategy involves the diastereoselective hydrogenation of a substituted pyridine precursor. The existing substituent can direct the incoming hydrogen atoms to one face of the ring, thereby setting the relative stereochemistry of the new centers. whiterose.ac.uk

More advanced methods utilize reaction cascades to build densely functionalized piperidines. For instance, a Rhodium(I)-catalyzed C–H activation followed by electrocyclization can produce tetrahydropyridine (B1245486) intermediates. nih.gov These intermediates can then undergo diastereoselective epoxidation and subsequent regioselective ring-opening to install hydroxyl and amino functionalities with specific spatial arrangements. nih.govacs.org The choice of reagents and reaction conditions is critical for controlling the stereochemical outcome. nih.govacs.org Multicomponent reactions, which combine three or more starting materials in a single operation, have also emerged as an efficient way to construct polysubstituted piperidines with high diastereoselectivity. researchgate.net

For the target molecule, a potential diastereoselective strategy could involve the cyclization of a linear precursor where the stereocenter corresponding to the C2-methyl group is established first. This existing center would then influence the stereochemical outcome of the ring-closure or the introduction of the amine group at C3.

Achieving enantioselectivity—the preferential formation of one of two enantiomers—is a paramount goal in pharmaceutical synthesis. This is predominantly accomplished using either chiral auxiliaries or, more commonly, asymmetric catalysis. nih.gov

Transition metal-catalyzed asymmetric hydrogenation is a leading technology in this field. nih.govmdpi.com Prochiral substrates, such as enamines or imines embedded within a dehydropiperidine ring, can be hydrogenated using a chiral catalyst, typically composed of a transition metal (e.g., Iridium, Rhodium, Ruthenium) complexed with a chiral ligand. nih.govnih.gov The chiral environment created by the ligand forces the reaction to proceed along a pathway that yields one enantiomer in excess. The development of novel chiral ligands, such as those based on spiro skeletons or P-stereogenic phosphines, has enabled the synthesis of a wide range of chiral amines with excellent enantiomeric excess (ee). mdpi.comresearchgate.net

Another approach involves the use of chiral auxiliaries. A chiral molecule is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is then cleaved to afford the enantiomerically enriched product. While effective, this method is less atom-economical than asymmetric catalysis. semanticscholar.org Copper-catalyzed asymmetric cyclizative aminoboration of aminoalkenes represents a newer method for accessing chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.gov

A plausible enantioselective route to this compound could start with a prochiral 2-methyl-tetrahydropyridine derivative. Asymmetric hydrogenation of an enamine or imine at the C2-C3 position using a suitable chiral transition-metal catalyst could establish both stereocenters simultaneously with high enantiopurity. nih.gov

Table 1: Examples of Catalytic Systems for Enantioselective Amine Synthesis

Catalyst SystemSubstrate TypeTransformationAchieved Enantioselectivity (ee)Reference
Ir/(S,S)-f-BinaphaneN-alkyl α-aryl furan-containing iminesAsymmetric HydrogenationUp to 90% nih.gov
Cu/(R,Ra)-SIPHOS-PEAminoalkenesCyclizative AminoborationUp to 96% nih.gov
Ni/Chiral LigandEnamides + Alkyl HalidesHydroalkylationHigh enantioselectivity semanticscholar.org
(R)-SEGPHOS-PdCl22-Ethynylphenyl anilines5-endo-hydroaminocyclizationGood yields, high ee researchgate.net

Exploration of Novel Precursors and Starting Materials

Modern synthetic chemistry increasingly favors convergent and flexible strategies that utilize novel or advanced precursors. Instead of building the piperidine ring from simple commodity chemicals, chemists now explore more complex starting materials that can rapidly lead to the desired target. Multicomponent reactions, for example, can assemble polysubstituted piperidines from simple and readily available aldehydes, amines, and β-ketoesters in a single, highly efficient step. researchgate.net

The use of N-allenamides and alkene-tethered oxime ethers in gold-catalyzed annulation procedures provides another innovative route to highly substituted piperidines. ajchem-a.com Furthermore, bio-renewable resources are being investigated as starting points. For instance, 2,5-bis(aminomethyl)furan, which can be derived from biomass, has been used as a precursor for 2-aminomethylpiperidine through selective hydrogenolysis, showcasing a potential pathway from sustainable feedstocks. rsc.org These approaches often shorten synthetic sequences and allow for greater structural diversity.

Optimization of Reaction Conditions for Enhanced Yields and Purity

The efficiency of any synthetic route hinges on the careful optimization of reaction conditions. Key parameters such as solvent, temperature, catalyst choice and loading, and the nature of reagents can have a profound impact on reaction yield, purity, and selectivity. nih.gov

For the synthesis of this compound, the N-alkylation steps (introduction of the ethyl and methyl groups onto the nitrogen atoms) are critical. The direct alkylation of secondary amines with alkyl halides can be optimized by the choice of base, solvent, and the rate of addition of the alkylating agent. researchgate.net For example, using a non-nucleophilic base like N,N-diisopropylethylamine can prevent side reactions, while slow addition of the alkyl halide can minimize over-alkylation to form quaternary ammonium (B1175870) salts. researchgate.net Reductive amination, which involves reacting an amine with a carbonyl compound to form an imine in situ, followed by reduction, is another powerful method for N-alkylation that can be optimized for high yields.

Table 2: Optimization Parameters for N-Alkylation of Amines

ParameterCondition 1Condition 2Condition 3General Outcome
BaseK₂CO₃NaHN,N-diisopropylethylamineChoice of base controls reactivity and prevents side reactions. researchgate.net
SolventAcetonitrileDMFCH₂Cl₂Solvent polarity can influence reaction rates and solubility of intermediates. nih.govresearchgate.net
Temperature0 °CRoom Temperature70 °CTemperature affects reaction kinetics and can control selectivity. nih.govchemrxiv.org
Reagent AdditionSlow (Syringe Pump)Portion-wiseAll at onceSlow addition can prevent over-alkylation and improve selectivity. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly integral to the design of modern synthetic routes, aiming to reduce environmental impact and improve safety. rasayanjournal.co.in An efficient green chemistry approach to N-substituted piperidones (precursors to piperidines) has been developed, presenting significant advantages over classical methods like the Dieckman condensation. nih.govresearchgate.net

Key green chemistry strategies applicable to piperidine synthesis include:

Use of Safer Solvents: Replacing hazardous organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions. rasayanjournal.co.in

Catalysis: Employing catalysts to enable reactions under milder conditions, reduce waste, and allow for catalyst recycling. nih.gov

Atom Economy: Designing reactions, such as multicomponent reactions, where the maximum proportion of atoms from the starting materials is incorporated into the final product. rasayanjournal.co.in

Renewable Feedstocks: Utilizing starting materials derived from biomass rather than petrochemical sources. rsc.org

Energy Efficiency: Using methods like microwave or ultrasound irradiation to reduce reaction times and energy consumption. rasayanjournal.co.in

Challenges and Future Directions in the Synthesis of this compound

The synthesis of polysubstituted piperidines like this compound, while achievable through various established methods, presents several challenges that are at the forefront of current chemical research. acs.org Concurrently, the field is evolving with the development of novel and more efficient synthetic strategies.

Challenges:

A primary challenge in the synthesis of this compound is the control of stereochemistry. The target molecule possesses at least two stereocenters (at C2 and C3), and their relative and absolute configurations can be critical for its intended properties. Many classical synthetic methods may result in a mixture of diastereomers, necessitating challenging separation processes or the development of highly stereoselective reactions. cdnsciencepub.com The development of catalytic asymmetric methods for the synthesis of polysubstituted piperidines is an area of intense research. nih.gov

The regioselectivity of reactions is also a critical consideration. For instance, in the functionalization of a piperidine ring, achieving substitution at the desired position without affecting other sites can be challenging. The presence of multiple functional groups in the target molecule and its precursors can lead to side reactions if not carefully managed.

The following table outlines some of the key challenges in the synthesis of polysubstituted piperidines:

ChallengeDescriptionPotential Mitigation Strategies
StereocontrolControlling the 3D arrangement of atoms at multiple stereocenters. cdnsciencepub.comUse of chiral auxiliaries, asymmetric catalysis, and stereoselective cyclization reactions. cdnsciencepub.comnih.gov
Step EconomyMinimizing the number of synthetic steps to improve efficiency and yield. acs.orgDevelopment of multicomponent reactions and tandem/cascade reactions. acs.org
RegioselectivityControlling the position of chemical reactions on a molecule.Use of directing groups and catalysts that favor reaction at a specific site.
Protecting GroupsThe need to protect and deprotect functional groups can add steps to the synthesis.Development of protecting-group-free synthetic strategies.

Future Directions:

The future of heterocyclic chemistry, including the synthesis of complex piperidines, is geared towards the development of more efficient, sustainable, and environmentally friendly methods. numberanalytics.comnumberanalytics.com One of the most promising future directions is the continued development of catalytic C-H functionalization. nih.gov This approach allows for the direct modification of the piperidine scaffold without the need for pre-functionalized starting materials, thereby shortening synthetic routes.

The use of biocatalysis and flow chemistry are also emerging as powerful tools in organic synthesis. numberanalytics.com Enzymes can offer unparalleled stereoselectivity under mild reaction conditions, while flow chemistry can enable safer and more scalable synthetic processes.

Furthermore, the development of novel multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, will continue to be a major focus. acs.org These reactions are highly atom-economical and can rapidly generate molecular diversity.

Recent innovations, such as combining biocatalytic C-H oxidation with radical cross-coupling, are streamlining the synthesis of complex piperidines, significantly reducing the number of steps required. medhealthreview.comnews-medical.net Such modular approaches are expected to accelerate the discovery and development of new piperidine-containing compounds.

The ongoing advancements in synthetic methodology will undoubtedly facilitate more efficient and elegant syntheses of this compound and other similarly complex molecules in the future.

Advanced Structural Characterization and Spectroscopic Elucidation of N Ethyl N,2 Dimethylpiperidin 3 Amine

High-Resolution Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are indispensable for confirming the molecular structure, determining stereochemical relationships, and understanding the dynamic behavior of N-Ethyl-N,2-dimethylpiperidin-3-amine in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be required for unambiguous structural assignment and conformational analysis.

The piperidine (B6355638) ring typically adopts a chair conformation to minimize steric strain. niscpr.res.in The substituents (a methyl group at C2, an ethylamino group at N1, and another methyl group at N2) can exist in either axial or equatorial positions. The relative stereochemistry of the substituents at the C2 and C3 positions creates diastereomers (e.g., cis or trans), each with a unique spectroscopic signature.

Expected ¹H and ¹³C NMR Spectral Features:

¹H NMR: The proton spectrum would be complex due to overlapping signals of the piperidine ring protons. The chemical shifts and, crucially, the proton-proton coupling constants (³JHH) are diagnostic of the protons' relative orientation (axial-axial, axial-equatorial, equatorial-equatorial). Large coupling constants (typically 10-13 Hz) between adjacent protons on the piperidine ring are indicative of a diaxial relationship, confirming a chair conformation. niscpr.res.in

¹³C NMR: The carbon spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts are sensitive to the steric environment and substitution effects. researchgate.net

Multi-Dimensional NMR:

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, allowing for the assignment of adjacent protons within the piperidine ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, facilitating the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, helping to piece together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Is critical for determining stereochemistry. NOE correlations are observed between protons that are close in space, irrespective of their bonding connectivity. For instance, a strong NOE between the axial proton at C2 and the axial proton at C4 would provide evidence for their cis relationship and confirm the chair conformation. This technique would be essential to define the relative orientation of the methyl and amino groups. gla.ac.uk

Computational studies, such as Density Functional Theory (DFT), are often used alongside NMR data to predict the lowest energy conformers and their corresponding theoretical chemical shifts, aiding in the final structural elucidation. researchgate.netresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃. (Values are estimates based on analogous structures).
PositionPredicted ¹³C δ (ppm)Attached Proton(s)Predicted ¹H δ (ppm)Expected Multiplicity & Key Correlations
C2~55-65H2~2.5-3.2m; COSY to H3, H6; NOE to C2-CH₃
C3~50-60H3~2.8-3.5m; COSY to H2, H4
C4~25-35H4~1.5-2.0m; COSY to H3, H5
C5~20-30H5~1.4-1.9m; COSY to H4, H6
C6~45-55H6~2.2-2.8m; COSY to H5, H2
C2-CH₃~15-25-CH₃~1.0-1.3d; COSY to H2
N-CH₂CH₃~40-50-CH₂-~2.4-2.9q; COSY to -CH₃
N-CH₂CH₃~10-15-CH₃~1.0-1.2t; COSY to -CH₂-
N-CH₃~35-45-CH₃~2.2-2.6s

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion (M⁺•). Techniques like electrospray ionization (ESI) would produce the protonated molecule [M+H]⁺, while electron ionization (EI) would yield the molecular ion M⁺• and extensive fragmentation. nih.govcore.ac.uk

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. For cyclic amines like piperidines, the most characteristic fragmentation pathway is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. nih.govmiamioh.edu This process leads to the formation of a stable, resonance-delocalized radical cation.

Expected Fragmentation Pathways:

α-Cleavage: The predominant fragmentation would involve the cleavage of the C2-C3 bond or the C6-C1 bond of the piperidine ring, driven by the stabilization of the positive charge on the nitrogen atom. Loss of the ethyl group from the exocyclic nitrogen is also a common α-cleavage pathway.

Ring Opening/Cleavage: Subsequent fragmentation of the ring-opened ion can lead to the loss of small neutral molecules like ethene.

Loss of Substituents: Cleavage of the N-ethyl or C2-methyl bonds can also occur.

The analysis of these fragmentation pathways allows for the confirmation of the connectivity of the atoms within the molecule. scielo.brmdpi.com

Table 2: Predicted Key Fragment Ions for this compound in EI-MS.
Predicted m/zPossible Fragment StructureProposed Fragmentation Pathway
[M]⁺•[C₁₀H₂₂N₂]⁺•Molecular Ion
[M-15]⁺[M-CH₃]⁺Loss of methyl radical from C2
[M-29]⁺[M-C₂H₅]⁺α-cleavage, loss of ethyl radical from N1
[M-43]⁺[M-C₃H₇]⁺Ring cleavage
~84/85[C₅H₁₀N]⁺ / [C₅H₁₁N]⁺Cleavage of the piperidine ring

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, a tertiary amine, the most notable feature would be the absence of N-H stretching bands typically seen for primary and secondary amines around 3300-3500 cm⁻¹. orgchemboulder.comwpmucdn.com

Expected Vibrational Bands:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl, ethyl, and piperidine methylene (B1212753) groups would appear in the 2800-3000 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations for tertiary aliphatic amines typically appear as one or more bands in the 1020-1250 cm⁻¹ region. orgchemboulder.comlibretexts.org These bands can be weak.

CH₂, CH₃ Bending: Bending (scissoring, wagging, twisting) vibrations for methylene and methyl groups would be observed in the fingerprint region (approximately 1470-1360 cm⁻¹).

Piperidine Ring Vibrations: The fingerprint region (< 1300 cm⁻¹) would contain a complex series of bands corresponding to the vibrations of the piperidine skeleton.

Raman spectroscopy would provide complementary information, particularly for the non-polar C-C and C-N bonds of the molecular skeleton, which are often weak in the IR spectrum. researchgate.net

Table 3: Predicted Principal FT-IR Absorption Bands for this compound.
Frequency Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
2975-2950Asymmetric C-H StretchAlkyl CH₃Strong-Medium
2940-2915Asymmetric C-H StretchAlkyl CH₂Strong-Medium
2875-2860Symmetric C-H StretchAlkyl CH₃Medium
2860-2845Symmetric C-H StretchAlkyl CH₂Medium
1470-1440C-H Bending (Scissoring)CH₂Medium
1385-1370C-H Bending (Umbrella)CH₃Medium
1250-1020C-N StretchTertiary AmineMedium-Weak

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most unambiguous structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. tandfonline.com This technique would be the ultimate arbiter of the stereochemistry and conformation of this compound.

An X-ray crystal structure would definitively confirm the predicted chair conformation of the piperidine ring. tandfonline.comtandfonline.com It would establish the relative stereochemistry of the substituents at C2 and C3, confirming whether they are in a cis or trans relationship. Furthermore, it would show whether each substituent occupies an axial or equatorial position in the solid-state conformer. tandfonline.com This information is crucial as the solid-state conformation is often the thermodynamically most stable one, providing a benchmark for solution-state studies.

The crystal structure also reveals how molecules pack together in the crystal lattice. For this compound, the packing would be governed primarily by van der Waals forces. Due to the absence of strong hydrogen bond donors (like N-H or O-H), the intermolecular interactions would be relatively weak. However, weak C-H···N hydrogen bonds, where the nitrogen lone pair acts as an acceptor, are often observed in the crystal structures of such amines and could play a role in stabilizing the crystal packing arrangement. tandfonline.comed.ac.uk Analysis of these interactions provides insight into the supramolecular chemistry of the compound.

Table 4: Typical Crystallographic Parameters that would be Determined for this compound.
ParameterDescriptionExpected Information
Crystal Systeme.g., Monoclinic, OrthorhombicSymmetry of the unit cell.
Space Groupe.g., P2₁/cSymmetry elements within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)Lengths and angles of the unit cellSize and shape of the repeating lattice unit.
ZNumber of molecules per unit cellInformation about molecular packing.
Bond Lengths (Å)Internuclear distancesPrecise C-C, C-N bond distances.
Bond Angles (°)Angles between adjacent bondse.g., C-N-C, C-C-C angles in the ring.
Torsion Angles (°)Dihedral anglesQuantifies the chair conformation of the piperidine ring.

Conformational Analysis and Dynamic Stereochemistry

The piperidine ring in this compound typically adopts a chair conformation to minimize steric strain. However, the presence of substituents at the N1, C2, and C3 positions leads to a complex conformational landscape involving multiple chair and potentially boat conformers. The relative stability of these conformers is governed by a balance of steric and electronic effects.

In solution, this compound is expected to exist as an equilibrium of different conformers. The primary conformational isomerism arises from the axial or equatorial orientation of the substituents on the piperidine ring. For a 2,3-disubstituted piperidine, both cis and trans diastereomers are possible, each with its own set of conformational preferences.

The N-ethyl group will also have preferred orientations, and nitrogen inversion can contribute to the dynamic stereochemistry. Computational studies on related N-substituted piperidines suggest that the conformational preference of the N-alkyl group is influenced by its steric bulk. researchgate.net For an N-ethyl group, there is a delicate balance between axial and equatorial orientations, and the energy barrier for nitrogen inversion is relatively low.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformational equilibria. Key parameters such as proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data can provide insights into the dihedral angles between adjacent protons and the spatial proximity of different groups, respectively. This information allows for the determination of the predominant chair conformation and the relative orientation of the substituents.

Table 1: Predicted Predominant Conformer and Key Interactions for cis- and trans-N-Ethyl-N,2-dimethylpiperidin-3-amine

DiastereomerPredicted Predominant Chair ConformationKey Steric Interactions
cisOne substituent axial, one equatorial1,3-diaxial interactions involving the axial substituent
transDi-equatorialGauche interactions between equatorial substituents

Variable-temperature NMR (VT-NMR) spectroscopy is an essential technique for investigating the dynamic processes in conformationally flexible molecules like this compound. nih.gov By recording NMR spectra at different temperatures, it is possible to study the rates of conformational changes, such as ring inversion and nitrogen inversion.

At room temperature, these processes are often fast on the NMR timescale, resulting in averaged signals for the different conformers. As the temperature is lowered, the rate of inversion slows down, and at a certain point (the coalescence temperature), the signals for the individual conformers may become resolved. From the coalescence temperature and the chemical shift difference between the signals of the exchanging sites, the energy barrier (ΔG‡) for the conformational process can be calculated.

For substituted piperidines, the energy barrier for ring inversion is typically in the range of 10-12 kcal/mol. The barrier for nitrogen inversion in N-alkylpiperidines is generally lower, around 6-8 kcal/mol. The presence of substituents can influence these barriers. For example, bulky N-substituents can raise the barrier to nitrogen inversion.

Table 2: Expected Temperature-Dependent NMR Observations for this compound

Temperature RangeExpected NMR SpectrumInformation Gained
High TemperatureAveraged signalsTime-averaged conformation
Intermediate TemperatureBroadened signals, coalescenceRate of conformational exchange
Low TemperatureSeparate signals for each conformerPopulation of individual conformers, energy differences (ΔG°)

Note: The specific temperatures and spectral changes would need to be determined experimentally.

Chiroptical Properties and Absolute Configuration Assignment (if applicable)

This compound possesses two stereocenters at the C2 and C3 positions of the piperidine ring. Therefore, it can exist as enantiomers and diastereomers. If the compound is synthesized in an enantiomerically pure form, it will exhibit optical activity, which can be characterized by techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD).

The chiroptical properties are highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformational preferences. The sign and magnitude of the Cotton effects in the CD spectrum can, in principle, be used to determine the absolute configuration of the stereocenters. This is often achieved by comparing the experimental CD spectrum with theoretical spectra calculated for different stereoisomers using quantum chemical methods.

For chiral amines, the electronic transitions of the nitrogen lone pair can contribute to the CD spectrum. The conformation of the piperidine ring and the orientation of the substituents will influence the energy and rotational strength of these transitions.

The absolute configuration of chiral piperidine derivatives can also be determined by X-ray crystallography of a single crystal, especially if a derivative with a known absolute configuration is formed (e.g., a salt with a chiral acid). nih.gov In the absence of single crystals, chiroptical methods provide a valuable alternative for assigning the absolute configuration. nih.gov

Theoretical and Computational Chemistry Studies on N Ethyl N,2 Dimethylpiperidin 3 Amine

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

No molecular dynamics simulations specific to this molecule have been reported in the literature.

Prediction of Spectroscopic Parameters and Computational Validation

There are no computational predictions of spectroscopic data (e.g., NMR, IR) for this compound.

Computational Elucidation of Reaction Mechanisms and Transition States

No studies have been found that computationally investigate the reaction mechanisms involving N-Ethyl-N,2-dimethylpiperidin-3-amine.

Theoretical Insights into Structure-Reactivity Relationships

Without the foundational computational data, no specific theoretical insights into its structure-reactivity can be detailed.

Reaction Mechanisms and Reactivity Profiles of N Ethyl N,2 Dimethylpiperidin 3 Amine

Acid-Base Properties and Protonation Equilibria in Different Media

The defining acid-base characteristic of N-Ethyl-N,2-dimethylpiperidin-3-amine is the basicity conferred by the lone pair of electrons on the nitrogen atom. libretexts.org Like other amines, it acts as a Brønsted-Lowry base, readily accepting a proton from an acid to form a positively charged piperidinium (B107235) ion. libretexts.org

The basicity of an amine is influenced by the availability of this electron pair. lumenlearning.com Several factors in the structure of this compound are pertinent:

Inductive Effects: The alkyl groups (ethyl and methyl) attached to the nitrogen and the piperidine (B6355638) ring are electron-donating. They increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the amine's basicity compared to ammonia. libretexts.org

Hybridization: The nitrogen atom is sp³ hybridized, and its lone pair resides in an sp³ orbital. This is characteristic of alkylamines, which are generally more basic than compounds where the lone pair is in an orbital with more s-character (e.g., pyridine). libretexts.org

Solvation: In different media, the stability of the resulting protonated amine (the conjugate acid) is influenced by solvation. In aqueous solutions, the ammonium (B1175870) ion is stabilized by hydrogen bonding with water molecules, which affects the position of the protonation equilibrium.

CompoundStructureTypical pKa of Conjugate AcidNotes on Basicity
AmmoniaNH₃~9.25Baseline for comparison.
PiperidineC₅H₁₁N~11.1Cyclic secondary amine, more basic than ammonia.
Triethylamine(C₂H₅)₃N~10.7Acyclic tertiary amine; basicity is high but can be affected by steric hindrance to solvation.
This compound C₉H₂₀N₂Est. 10.5 - 11.5 Expected to be a strong base due to multiple electron-donating alkyl groups.

Cyclization and Rearrangement Reactions Involving the Piperidine Ring

While specific studies on cyclization and rearrangement of this compound are not documented, analogous structures and general amine chemistry suggest potential pathways.

Cope Elimination: If the amine is first oxidized to its corresponding N-oxide, it can undergo a Cope elimination reaction upon heating. vaia.com This is a thermal syn-elimination that would involve the abstraction of a proton from a carbon atom beta to the nitrogen, leading to the formation of an alkene and a hydroxylamine. The regioselectivity would depend on the accessibility of beta-protons on the ethyl group and the piperidine ring.

Meisenheimer Rearrangement: Tertiary amine N-oxides with specific allylic or benzylic groups can undergo a gla.ac.uk-sigmatropic rearrangement known as the Meisenheimer rearrangement. researchgate.net For this to occur with an N-oxide derived from the title compound, a suitable unsaturated group would need to be present, which it is not in the parent structure.

Palladium-Catalyzed Heterocyclization: Some complex amines can undergo palladium-catalyzed reactions that involve cyclization or heterocyclization. researchgate.net These reactions typically require specific starting materials and conditions and are used to build complex heterocyclic systems. gla.ac.uk

Oxidation and Reduction Pathways of the Amine Functionality

Oxidation: The nitrogen atom in this compound is in its lowest oxidation state and is readily oxidized. The principal product of mild oxidation is the corresponding N-oxide. This reaction involves the formation of a new N-O bond and converts the neutral tertiary amine into a polar N-oxide. More aggressive oxidation conditions can lead to the cleavage of C-N bonds and potential degradation of the piperidine ring.

Reduction: The tertiary amine functionality is in a reduced state and cannot be further reduced under typical chemical conditions. Reduction pathways become relevant for derivatives of the amine. For instance, the N-oxide formed from oxidation can be reduced back to the parent tertiary amine using various reducing agents.

Furthermore, a common synthetic route to produce complex amines is reductive amination, which involves the reduction of an imine or enamine intermediate. masterorganicchemistry.com This highlights that the C-N bonds in the target molecule are formed through reductive processes, but the final amine product itself is not susceptible to reduction.

Kinetic and Thermodynamic Studies of Key Reactions

Specific kinetic and thermodynamic data for this compound are not available in the reviewed literature. However, general principles can be applied to understand the factors governing its reactions.

Kinetics: The rates of its reactions as a nucleophile are governed by several factors.

Steric Hindrance: As a sterically hindered tertiary amine, its reaction rates with electrophiles are expected to be slower than those of less hindered primary or secondary amines, or even less bulky tertiary amines. researchgate.net

Solvent Effects: The solvent can influence reaction rates by stabilizing reactants, transition states, or products differently.

Reaction Mechanisms: Kinetic studies on other tertiary amines, for example in the context of CO₂ capture, often employ stopped-flow techniques to measure pseudo-first-order reaction rates and elucidate mechanisms like base-catalysis. researchgate.netbohrium.comresearchgate.net

Thermodynamics:

Protonation: The acid-base reaction is an equilibrium process, and its position is determined by the relative Gibbs free energies of the reactants and products, which is encapsulated in the pKa value.

Alkylation: The formation of a quaternary ammonium salt from a tertiary amine and an alkyl halide is generally a thermodynamically favorable process, driven by the formation of a stable salt.

Applications of N Ethyl N,2 Dimethylpiperidin 3 Amine As a Synthetic Intermediate and Chemical Tool

Role in Complex Molecule Synthesis as a Chiral Building Block

Chiral building blocks are essential components in asymmetric synthesis, allowing for the construction of enantiomerically pure complex molecules, which is particularly crucial in the development of pharmaceuticals. wikipedia.org The piperidine (B6355638) scaffold is a prevalent motif in many biologically active compounds, making chiral substituted piperidines valuable intermediates. researchgate.netresearchgate.net N-Ethyl-N,2-dimethylpiperidin-3-amine is categorized as a chiral building block, implying its potential for use in such synthetic endeavors. bldpharm.com

The presence of methyl groups on the piperidine ring, as seen in this compound, generally serves to increase the lipophilicity of a molecule compared to its unsubstituted analogs. This property can be significant in modulating the characteristics of a target molecule.

Despite its availability and classification, detailed research findings or specific examples of this compound being utilized as a chiral building block in the total synthesis of complex natural products or active pharmaceutical ingredients are not extensively documented in peer-reviewed literature. General methodologies for the asymmetric synthesis of substituted piperidines often rely on the use of chiral auxiliaries or catalysts to control stereochemistry during the formation of the heterocyclic ring or the introduction of substituents. researchgate.netnih.gov

Utility as a Ligand in Organometallic Chemistry or Catalyst Precursor

Nitrogen-containing heterocyclic compounds, including substituted piperidines, are widely employed as ligands in organometallic chemistry. mdpi.com The nitrogen atoms can coordinate to a metal center, and the substituents on the heterocyclic ring can be modified to fine-tune the steric and electronic properties of the resulting metal complex. These complexes can serve as catalysts for a variety of organic transformations.

Given the structure of this compound, which contains two nitrogen atoms with different steric environments, it possesses the theoretical potential to act as a bidentate or monodentate ligand for various metals. However, a search of the scientific literature does not yield specific studies in which this compound has been synthesized for, or incorporated into, an organometallic complex or used as a precursor for a catalyst.

Exploitation in Methodological Organic Synthesis Development

New chemical compounds are often used to develop novel synthetic methodologies. For instance, a unique amine could be employed in a one-pot, multi-step reaction to rapidly build molecular complexity. gla.ac.uk The development of such methods is a key area of research in organic chemistry.

While this compound is available as a synthetic building block, there is no specific mention in the current body of scientific literature of its exploitation in the development of new reaction methodologies or as a key reagent in novel organic transformations.

Potential as a Precursor for Advanced Materials (e.g., Polymerization, Supramolecular Assembly)

Amines are versatile functional groups that can be used as precursors for advanced materials. They can act as initiators or monomers in polymerization reactions or participate in non-covalent interactions, such as hydrogen bonding, for the construction of supramolecular assemblies. chalmers.se For example, specific amine-containing molecules can be functionalized to create polymerizable reagents for materials like molecularly imprinted polymers. mdpi.com

The bifunctional nature of this compound could theoretically allow it to be incorporated into polymeric chains or supramolecular structures. However, there is a lack of published research detailing the use of this compound as a monomer, initiator, or building block for the synthesis of polymers or in the field of supramolecular chemistry.

Development of this compound Based Chemical Probes for Research (non-biological)

Chemical probes are molecules designed to study and manipulate chemical systems. The development of such tools is crucial for advancing various areas of chemical research. While amines are often incorporated into the structure of chemical probes, the design is highly specific to the intended application.

Currently, there are no available scientific reports describing the design, synthesis, or application of chemical probes based on the this compound scaffold for non-biological research purposes.

Advanced Analytical Methodologies for Research Scale Characterization of N Ethyl N,2 Dimethylpiperidin 3 Amine

Chromatographic Separation and Purity Assessment Techniques (e.g., GC-MS, LC-MS for analytical research)

Chromatographic techniques are indispensable for the separation and analysis of complex mixtures, as well as for the definitive purity assessment of synthesized compounds. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques well-suited for the analysis of N-Ethyl-N,2-dimethylpiperidin-3-amine.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, is expected to be amenable to GC-MS analysis. The separation would occur on a capillary column with a specific stationary phase, followed by ionization and mass analysis, providing both retention time for identification and a mass spectrum for structural confirmation. The fragmentation pattern in the mass spectrum is particularly useful for identifying the molecule's structure. For aliphatic amines, a characteristic fragmentation is the α-cleavage of an alkyl radical, with the largest group being the most likely to be lost.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be adapted for a wide range of compounds, including those that are not suitable for GC-MS. For a basic compound like this compound, reverse-phase LC would be a common approach. The addition of an ion-pairing agent may be necessary for improved retention on a C18 column. The mass spectrometer detector offers high sensitivity and selectivity, allowing for the detection and quantification of the target compound and any impurities.

Below is a hypothetical data table outlining potential starting conditions for the GC-MS and LC-MS analysis of this compound, based on methods for similar amine and piperidine (B6355638) derivatives.

ParameterGC-MSLC-MS
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Carrier Gas: HeliumA: 0.1% Formic acid in WaterB: Acetonitrile
Flow Rate 1 mL/min1 mL/min
Injection Volume 1 µL (split injection)10 µL
Oven Program Start at 50°C, ramp to 250°C at 10°C/minGradient elution
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), Positive Mode
Detector Quadrupole Mass AnalyzerQuadrupole or Time-of-Flight (TOF) Mass Analyzer

Advanced Electrophoretic Methods for Enantiomeric Purity Assessment

Since this compound possesses chiral centers, the assessment of its enantiomeric purity is crucial, especially in the context of its potential biological applications. Advanced electrophoretic methods, particularly Capillary Electrophoresis (CE), offer high-efficiency separations of enantiomers.

Chiral CE is a powerful technique for separating enantiomers. This is typically achieved by adding a chiral selector to the background electrolyte. For the separation of basic compounds like substituted piperidines, cyclodextrins and their derivatives are commonly used as chiral selectors. The differential interaction between the enantiomers and the chiral selector leads to a difference in their electrophoretic mobility, enabling their separation. The choice of the specific cyclodextrin and its concentration, as well as the pH of the buffer, are critical parameters to optimize for achieving baseline separation of the enantiomers.

The following table presents a hypothetical set of conditions for the enantiomeric purity assessment of this compound using chiral capillary electrophoresis.

ParameterChiral Capillary Electrophoresis
Capillary Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
Background Electrolyte Phosphate buffer (e.g., 50 mM, pH 2.5)
Chiral Selector Sulfated-β-cyclodextrin (S-β-CD)
Applied Voltage 15-25 kV
Temperature 25°C
Detection UV detector (at a low wavelength, e.g., 200 nm)

Spectrophotometric and Spectrofluorometric Detection Methods for Quantitative Analysis

Spectrophotometric and spectrofluorometric methods can be developed for the quantitative analysis of this compound in various research samples. These methods are often valued for their simplicity, speed, and cost-effectiveness.

Spectrophotometric Methods: The piperidine ring itself does not possess a strong chromophore for UV-Vis spectrophotometry. Therefore, a direct quantitative analysis would likely have low sensitivity. A more common approach for piperidine derivatives involves a derivatization reaction to introduce a chromophore. For instance, the amine group could react with a reagent like 2,4-dinitrofluorobenzene (DNFB) to produce a colored product that can be quantified by measuring its absorbance at a specific wavelength.

Spectrofluorometric Methods: Similar to spectrophotometry, direct spectrofluorometric analysis of this compound is not expected to be highly sensitive due to the lack of a native fluorophore. Derivatization with a fluorescent tagging reagent, such as dansyl chloride or fluorescamine, would be a viable strategy to enhance the sensitivity of detection. The resulting fluorescent derivative could then be quantified using a spectrofluorometer.

A comparative overview of these detection methods is provided in the table below.

MethodPrinciplePotential Derivatizing AgentWavelength Range
Spectrophotometry Measurement of light absorption by a chromophore.2,4-Dinitrofluorobenzene (DNFB)Visible range
Spectrofluorometry Measurement of fluorescence emission from a fluorophore.Dansyl chlorideUV excitation, Visible emission

Development of Robust Purity Assessment Techniques for Research-Grade Samples

Ensuring the purity of research-grade samples is paramount for the integrity of experimental results. A robust purity assessment technique for this compound would typically involve a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector, such as a UV or mass spectrometry detector.

The development and validation of such a method would entail a systematic evaluation of several parameters to ensure its reliability. These parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following table summarizes the key validation parameters for a robust purity assessment method.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity No interference from blank, placebo, and known impurities at the retention time of the analyte.Resolution > 2 between the analyte and closest eluting peak.
Linearity A linear relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999
Accuracy The percent recovery of a known amount of analyte added to the sample.98.0% - 102.0% recovery
Precision The relative standard deviation (RSD) of a series of measurements.RSD ≤ 2.0%
LOD & LOQ Signal-to-noise ratio.LOD: S/N ≥ 3; LOQ: S/N ≥ 10
Robustness Consistency of results with small variations in method parameters (e.g., pH, flow rate).RSD of results should remain within acceptable limits.

Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling is a powerful tool for elucidating reaction mechanisms, metabolic pathways, and the fate of molecules in biological systems. For this compound, stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) can be incorporated into the molecule at specific positions.

Deuterium (²H) Labeling: Replacing hydrogen atoms with deuterium can be used to probe kinetic isotope effects, which can provide insights into the rate-determining step of a reaction. For example, deuterating the ethyl or methyl groups could help in understanding their role in metabolic transformations.

Carbon-13 (¹³C) Labeling: Incorporating ¹³C into the piperidine ring or the substituents would allow for the tracing of the carbon skeleton through metabolic pathways using techniques like NMR spectroscopy or mass spectrometry.

Nitrogen-15 (¹⁵N) Labeling: Replacing the naturally abundant ¹⁴N with ¹⁵N in the piperidine ring or the amine group can be useful for tracking the nitrogen atom in biological systems and for NMR studies to probe the electronic environment of the nitrogen atom.

The table below outlines potential isotopic labeling strategies and their applications in mechanistic studies involving this compound.

IsotopePosition of LabelAnalytical TechniqueApplication
Deuterium (²H) Ethyl group, Methyl groupMass Spectrometry, NMRKinetic isotope effect studies, metabolic fate determination
Carbon-13 (¹³C) Piperidine ring carbonsMass Spectrometry, ¹³C NMRElucidation of biosynthetic or metabolic pathways
Nitrogen-15 (¹⁵N) Piperidine ring nitrogen, Amine nitrogenMass Spectrometry, ¹⁵N NMRTracing nitrogen metabolism, NMR structural studies

Future Research Directions and Emerging Paradigms for N Ethyl N,2 Dimethylpiperidin 3 Amine Research

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers substantial advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and facile scalability. For a molecule like N-Ethyl-N,2-dimethylpiperidin-3-amine, integrating its synthesis into a flow-based system could be a transformative research direction. A practical continuous flow protocol has been demonstrated for the rapid and scalable synthesis of other enantioenriched α-substituted piperidines, achieving high yields and diastereoselectivity within minutes. acs.orgorganic-chemistry.org This approach could be adapted for the production of this compound, potentially reducing reaction times and improving process efficiency.

Furthermore, flow electrochemistry presents a novel avenue for modifying piperidine (B6355638) scaffolds. For instance, the anodic methoxylation of N-formylpiperidine in a microfluidic electrolysis cell has been shown to be an efficient and scalable method for producing precursors for further substitution. nih.govnih.gov Such a strategy could be envisioned for creating derivatives of this compound by functionalizing the piperidine ring at various positions.

Automated synthesis platforms, which combine robotics with flow chemistry modules, could accelerate the discovery of novel derivatives. These systems enable high-throughput screening of reaction conditions and the rapid generation of a library of analogues. fu-berlin.de By systematically varying substituents on the piperidine ring or the ethyl and methyl groups of this compound, an automated platform could efficiently map structure-reactivity relationships. Research on related heterocycles, like piperazine-2-carboxamide, has already demonstrated the feasibility of machine-assisted, multi-step flow preparation, integrating different catalytic steps seamlessly. nih.govresearchgate.net

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for Piperidine Derivatives
ParameterTraditional Batch SynthesisPotential Flow Synthesis
Reaction TimeHours to DaysMinutes to Hours acs.org
ScalabilityChallenging, requires process redesignFacile, by extending operation time nih.gov
Heat & Mass TransferOften inefficientHighly efficient due to high surface-area-to-volume ratio beilstein-journals.org
Safety ProfileHandling of large volumes of hazardous materialsSmall reaction volumes enhance safety

Exploration of Bio-Inspired Synthetic Routes (focused on chemical mimicry, not biological activity)

Nature provides a rich blueprint for the synthesis of complex molecules, including numerous piperidine alkaloids. nih.gov Bio-inspired synthesis, which mimics proposed biosynthetic pathways, offers a powerful strategy for creating complex molecular architectures from simple precursors. mdpi.com Research into the biogenesis of tetracyclic bis-piperidine alkaloids, for example, suggests that they are constructed from basic building blocks like ammonia, acrolein, and long-chain dialdehydes. nih.govmdpi.com

A future research direction for this compound could involve designing synthetic pathways that mimic natural strategies for forming substituted piperidine rings. This could involve cascade reactions where multiple bonds are formed in a single, orchestrated sequence, potentially leading to highly stereoselective syntheses. ucd.ie For instance, hybrid bio-organocatalytic cascades have been developed for synthesizing 2-substituted piperidines, showcasing the power of combining enzymatic and chemical catalysts to build complexity. ucd.ie Exploring similar strategies could provide more efficient and elegant routes to this compound and its stereoisomers, drawing inspiration from the chemical logic of alkaloid biosynthesis. nih.gov

Computational Design of Novel Derivatives with Tailored Reactivity or Selectivity

Computational chemistry provides powerful tools for designing new molecules and predicting their properties before they are ever synthesized in a lab. For this compound, computational methods can guide the development of new derivatives with specific, tailored characteristics. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are already being used to design novel piperidine derivatives for various applications. researchgate.netrsc.org

Future research could employ these methods to:

Predict Reactivity: Use density functional theory (DFT) to calculate electron densities and predict sites of reactivity on the this compound scaffold. This would allow for the rational design of reactions to selectively modify the molecule.

Design for Selectivity: Computationally screen a virtual library of derivatives to identify candidates with desired properties, such as enhanced selectivity in catalytic applications. Docking studies can predict how different derivatives will interact with other molecules or transition states, guiding the synthesis of more effective compounds. nih.gov

Explore Conformational Space: The piperidine ring is known for its conformational flexibility, which can impact its reactivity and interactions. researchgate.net Molecular dynamics simulations can explore the accessible conformations of this compound and its derivatives, providing insight into how structural modifications influence its three-dimensional shape and, consequently, its chemical behavior.

Table 2: Potential Applications of Computational Tools in this compound Research
Computational MethodPotential ApplicationPredicted Outcome
QSARCorrelate structural features of derivatives with catalytic activityA predictive model for designing more efficient catalysts researchgate.net
Molecular DockingSimulate binding to a substrate or receptor active siteIdentification of key interaction points and design of derivatives with enhanced affinity rsc.org
Molecular DynamicsAnalyze conformational stability and flexibilityUnderstanding of how structure influences dynamic behavior and reactivity researchgate.net

Sustainable Chemistry Initiatives in Piperidine Derivative Research

The principles of green chemistry are increasingly guiding synthetic research, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unibo.it Future research on this compound should incorporate these principles. An efficient "green chemistry" approach has been developed for the synthesis of N-substituted piperidones, which are structurally related to the target compound. nih.gov

Potential areas for sustainable chemistry research include:

Alternative Solvents: Moving away from traditional volatile organic compounds towards greener alternatives like water, ionic liquids, or supercritical fluids. Water-mediated intramolecular cyclization has been successfully used to produce substituted piperidinols. nih.gov

Catalysis: Developing highly efficient catalytic systems that minimize waste and can be recycled. This includes biocatalysis, as mentioned earlier, and the use of earth-abundant metal catalysts instead of precious metals. news-medical.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste.

Piperidine itself is widely used in Solid Phase Peptide Synthesis (SPPS) for Fmoc group removal. Research is actively seeking greener alternatives to piperidine in this context to reduce the environmental impact of peptide manufacturing, highlighting the broader chemical community's focus on sustainability in this area. rsc.org

Interdisciplinary Research Opportunities in Chemical Sciences

The versatility of the piperidine scaffold ensures its relevance across multiple disciplines within the chemical sciences. ijnrd.orgatamanchemicals.comnih.gov Future research on this compound could foster interdisciplinary collaborations:

Materials Science: Piperidine derivatives have been investigated for their potential use in creating photoconductive materials and modifying electrode surfaces. atamanchemicals.com Exploring the incorporation of this compound into polymers or onto surfaces could lead to new materials with novel electronic or catalytic properties.

Supramolecular Chemistry: The amine functionalities of the molecule make it a candidate for forming well-ordered supramolecular assemblies through hydrogen bonding or coordination with metal ions. These assemblies could find applications in sensing, catalysis, or as structured nanomaterials.

Catalysis: As a chiral amine, derivatives of this compound could be developed as organocatalysts for asymmetric synthesis, a field that bridges organic and inorganic chemistry.

By pursuing these advanced and interdisciplinary research avenues, the scientific community can significantly expand the utility and understanding of this compound, transforming it from a simple chemical entity into a versatile tool for chemical innovation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.